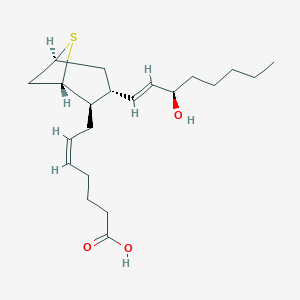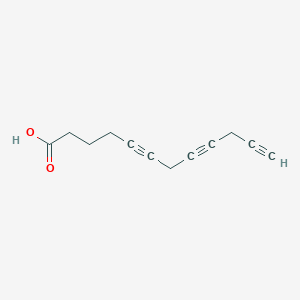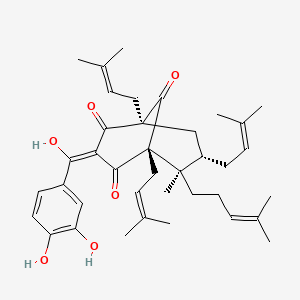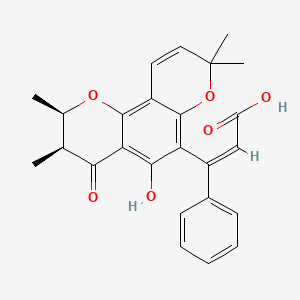
Isocalophyllic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocalophyllic acid is a natural product found in Calophyllum inophyllum and Calophyllum brasiliense with data available.
Scientific Research Applications
Memory Impairment and Dementia
A study found that a mixture of calophyllic and isocalophyllic acid ameliorated scopolamine-induced memory impairment in mice. This effect was linked to the enhancement of antioxidant defense and cholinergic signaling pathways, suggesting potential applications in treating dementia and memory deficits (Ishola et al., 2019).
Antidyslipidemic and Antioxidant Activity
This compound, isolated from the leaves of Calophyllum inophyllum, demonstrated antidyslipidemic activity in a hyperlipidemia model and exhibited in vitro antioxidant activity (Prasad et al., 2012).
Cytotoxicity Against Cancer Cells
This compound showed selective in vitro cytotoxicity toward cancer cell lines, indicating potential for cancer therapy applications (Chen Guang, 2003).
Glucose Uptake in Diabetes and Obesity
A study on the diastereomeric mixture of calophyllic acid and this compound showed that it stimulates glucose uptake in skeletal muscle cells, which could be beneficial for managing diabetes and obesity (Prasad et al., 2013).
Antifilarial Activity
This compound, combined with calophyllic acid, exhibited potent antifilarial activity, making it a candidate for treating filarial infections (Jankiprasad et al., 2013).
Insulin Signaling in Type 2 Diabetes
Research demonstrated that a mixture of calophyllic acid and this compound prevented free fatty acid-induced impairment of insulin signaling in skeletal muscle cells, suggesting therapeutic potential for type 2 diabetes (Jaiswal et al., 2015).
properties
Molecular Formula |
C25H24O6 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(Z)-3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C25H24O6/c1-13-14(2)30-23-16-10-11-25(3,4)31-24(16)19(22(29)20(23)21(13)28)17(12-18(26)27)15-8-6-5-7-9-15/h5-14,29H,1-4H3,(H,26,27)/b17-12-/t13-,14+/m0/s1 |
InChI Key |
SSJOJPHKKKSPGS-ALRNZDJHSA-N |
Isomeric SMILES |
C[C@H]1[C@H](OC2=C3C=CC(OC3=C(C(=C2C1=O)O)/C(=C\C(=O)O)/C4=CC=CC=C4)(C)C)C |
SMILES |
CC1C(OC2=C3C=CC(OC3=C(C(=C2C1=O)O)C(=CC(=O)O)C4=CC=CC=C4)(C)C)C |
Canonical SMILES |
CC1C(OC2=C3C=CC(OC3=C(C(=C2C1=O)O)C(=CC(=O)O)C4=CC=CC=C4)(C)C)C |
synonyms |
calophyllic acid isocalophyllic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




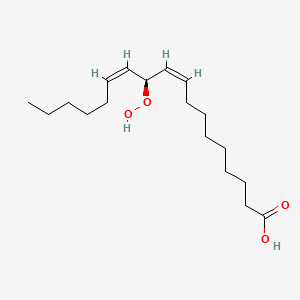
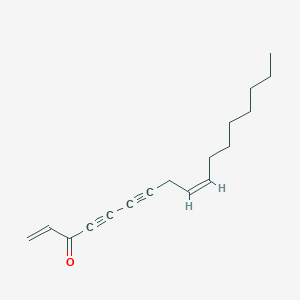
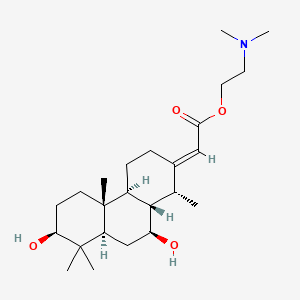


![[6-[3,16-Dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B1231107.png)

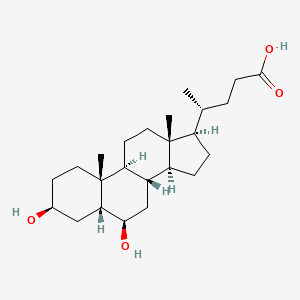
![5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid](/img/structure/B1231112.png)

